molecular formula C23H14N4S B398354 12,13-diphenyl-14-thia-8,10,11,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,12,15-heptaene

12,13-diphenyl-14-thia-8,10,11,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,12,15-heptaene

Cat. No.: B398354
M. Wt: 378.5g/mol
InChI Key: FBVNRGZQEFJEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique fusion of thiazole, triazine, and indole rings, which endows it with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another approach includes the reaction of 3-(3-butenylthio) and 3-prenylthio-5H[1,2,4]thiazino[5,6-b]indoles with bromine and iodine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole involves interaction with various molecular targets and pathways. The thiazole ring is known for its ability to undergo electrophilic and nucleophilic substitutions, which can modulate biological activity. The indole moiety is crucial for binding to specific receptors and enzymes, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole is unique due to its specific fusion of thiazole, triazine, and indole rings, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H14N4S

Molecular Weight

378.5g/mol

IUPAC Name

12,13-diphenyl-14-thia-8,10,11,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,12,15-heptaene

InChI

InChI=1S/C23H14N4S/c1-3-9-15(10-4-1)20-21(16-11-5-2-6-12-16)28-23-25-19-17-13-7-8-14-18(17)24-22(19)26-27(20)23/h1-14H

InChI Key

FBVNRGZQEFJEAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC3=NC4=C5C=CC=CC5=NC4=NN23)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=NC4=C5C=CC=CC5=NC4=NN23)C6=CC=CC=C6

Origin of Product

United States

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